

A Systematic Review of Fosrolapitant in Preventing Chemotherapy-Induced Nausea and Vomiting

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Compound of Interest

Compound Name: *Fosrolapitant*

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A detailed analysis of clinical trial data on **Fosrolapitant**, a neurokinin-1 (NK-1) receptor antagonist, for the management of chemotherapy-induced nausea and vomiting (CINV), offering a comparative perspective for researchers and drug development professionals.

Fosrolapitant, a prodrug of the NK-1 receptor antagonist Rolapitant, has emerged as a significant therapeutic agent in the prevention of both acute and delayed CINV. This guide provides a systematic overview of its clinical trial performance, primarily focusing on its co-formulation with the 5-HT3 receptor antagonist Palonosetron (HR20013), and compares its efficacy and safety with other standard antiemetic regimens.

Comparative Efficacy of Antiemetic Regimens

The primary measure of efficacy in the reviewed clinical trials is the Complete Response (CR) rate, defined as no emesis and no use of rescue medication. The following tables summarize the CR rates for **Fosrolapitant**-based regimens compared to other standard treatments in patients undergoing highly emetogenic chemotherapy (HEC).

Table 1: Overall Complete Response (0-120 hours) in Cycle 1 of Highly Emetogenic Chemotherapy

Treatment Regimen	N	Overall CR Rate (%)	95% Confidence Interval
HR20013 + Dexamethasone	373	77.7	Not Reported
Fosaprepitant + Palonosetron + Dexamethasone	377	78.2	-6.7 to 5.0 (Difference)

Data from the PROFIT Phase III Trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Complete Response in Beyond Delayed Phase (120-168 hours) in Cycle 1 of HEC

Treatment Regimen	N	Beyond Delayed CR Rate (%)	p-value (Superiority)
HR20013 + Dexamethasone	373	90.3	0.11
Fosaprepitant + Palonosetron + Dexamethasone	377	86.5	Not Applicable

Data from the PROFIT Phase III Trial.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 3: Efficacy of HR20013 plus Dexamethasone in a Phase I Trial

Efficacy Endpoint	Complete Response Rate (%)
Overall Phase (0-120 h)	90.9
Beyond Delayed Phase (120-168 h)	86.4

Data from a Phase I trial in patients receiving cisplatin-based HEC.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Comparative Safety and Tolerability

The safety profile of **Fosrolapitant**, primarily evaluated as the fixed-dose combination HR20013, is comparable to other standard antiemetic regimens. The most frequently reported treatment-related adverse events are summarized below.

Table 4: Incidence of Treatment-Related Adverse Events (TRAEs) in the PROFIT Phase III Trial (Cycle 1)

Adverse Event	HR20013 + Dexamethasone (N=373)	Fosaprepitant + Palonosetron + Dexamethasone (N=377)
Any TRAE	35.7%	38.2%
Constipation	Not Reported	Not Reported
Increased Blood Pressure	Not Reported	Not Reported
Abdominal Distension	Not Reported	Not Reported
Injection Site Reaction	Not Reported	Not Reported
Neutrophil Count Increased	Not Reported	Not Reported

The overall incidence of TRAEs was similar between the two groups.[\[2\]](#)[\[4\]](#)

Table 5: Common Treatment-Related Adverse Events in a Phase I Trial of HR20013

Adverse Event	Incidence (%)
Constipation	22.7
Increased Blood Pressure	18.2
Abdominal Distension	13.6
Injection Site Reaction	9.1
Increased Neutrophil Count	9.1

Data from a Phase I trial (N=22).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The clinical trials assessing **Fosrolapitant** have followed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for the key Phase III and Phase I studies.

PROFIT Phase III Non-Inferiority Trial (NCT05509634)

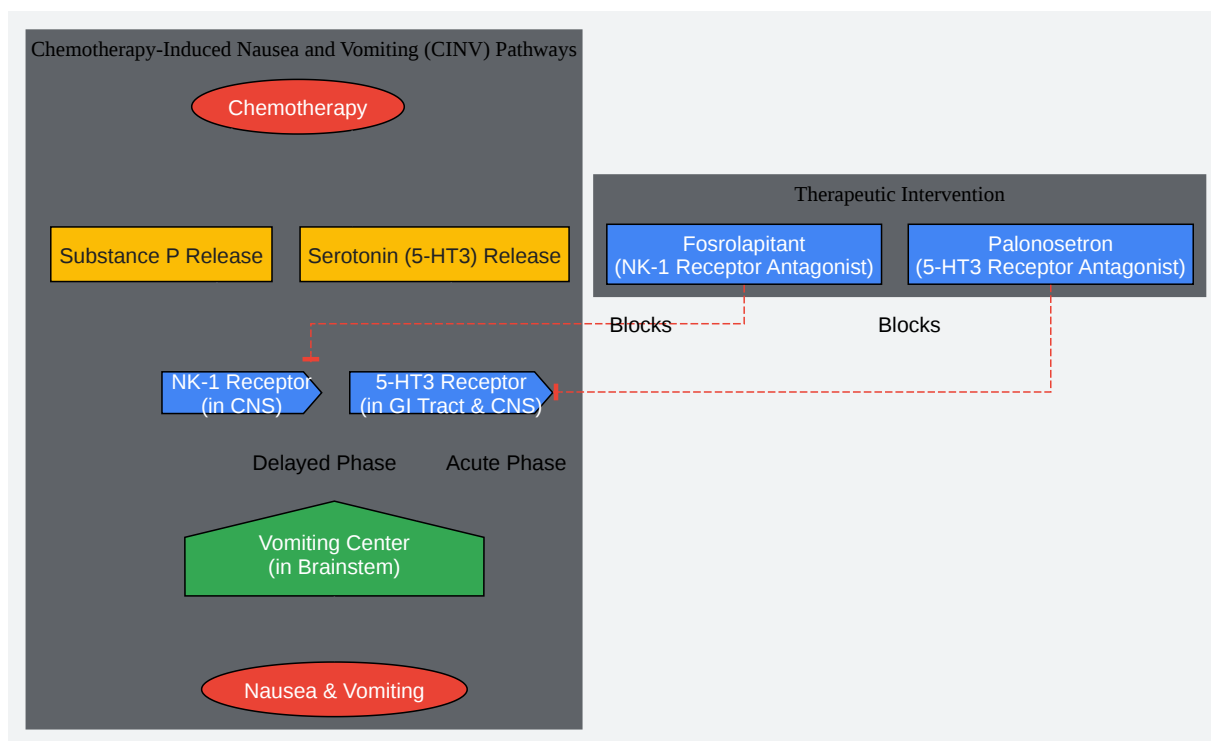
- Objective: To evaluate the efficacy and safety of a fixed-dose combination of **Fosrolapitant** and Palonosetron (HR20013) plus dexamethasone compared to fosaprepitant plus palonosetron and dexamethasone for the prevention of CINV in patients receiving cisplatin-based HEC.[1][2]
- Study Design: A multicenter, randomized, double-blind, double-dummy, positive-controlled, non-inferiority Phase III trial conducted at 67 centers.[1]
- Patient Population: Chemotherapy-naïve adult patients scheduled to receive cisplatin-based HEC.[2]
- Treatment Arms:
 - Experimental Arm: A single intravenous infusion of HR20013 (containing **Fosrolapitant**) on Day 1 before chemotherapy, plus oral dexamethasone on Days 1-4.[2]
 - Control Arm: A single intravenous infusion of fosaprepitant and palonosetron on Day 1 before chemotherapy, plus oral dexamethasone on Days 1-4.[2]
- Primary Endpoint: The complete response (no emesis and no rescue therapy) rate during the overall phase (0-120 hours) in the first cycle of chemotherapy.[2]
- Secondary Endpoints: Included the complete response rate at the beyond delayed phase (120-168 hours) in cycle 1.[2]

Phase I Pharmacokinetics, Safety, and Efficacy Trial (NCT05465681)

- Objective: To assess the pharmacokinetics, safety, and preliminary efficacy of a single dose of HR20013 in combination with dexamethasone in patients with malignant solid tumors.[5][6]
- Study Design: A Phase I clinical trial.[5][6]
- Patient Population: Patients with solid tumors who were naïve to and scheduled to receive single-day cisplatin-based chemotherapy.[5][6]
- Treatment: A single intravenous infusion of HR20013 on Day 1 prior to chemotherapy, along with oral dexamethasone (12 mg on Day 1, and 3.75 mg twice daily on Days 2-4).[5][6]
- Primary Endpoints: Pharmacokinetic parameters of **fosrolapitant**, its active metabolite rolapitant, M19 (a major active metabolite of rolapitant), palonosetron, and dexamethasone.[5][6]
- Secondary Endpoints: Safety and efficacy, including complete response rates in the overall (0-120 hours) and beyond delayed (120-168 hours) phases.[6]

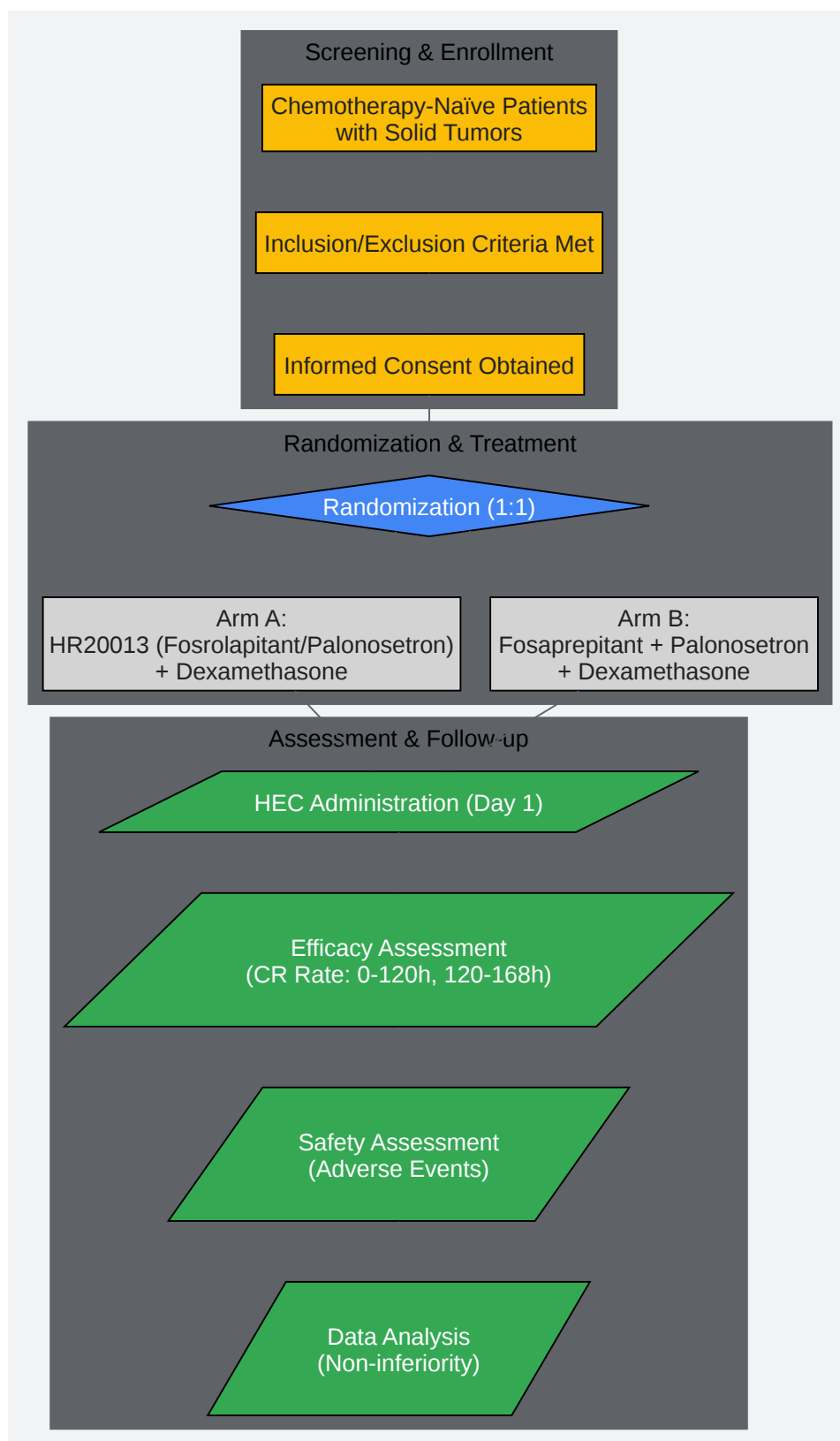
Visualized Mechanisms and Workflows

To further elucidate the context of **Fosrolapitant**'s application, the following diagrams illustrate its mechanism of action and the general workflow of the clinical trials.



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Mechanism of Action for CINV and Therapeutic Intervention.



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Generalized Workflow of a Phase III **Fosrolapitant** Clinical Trial.

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